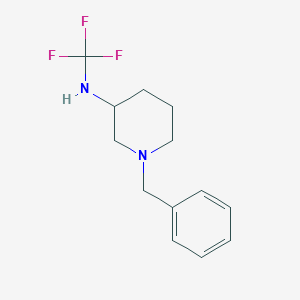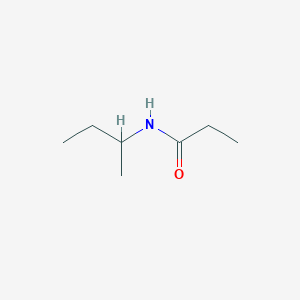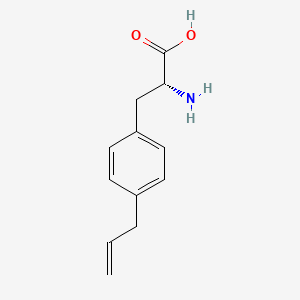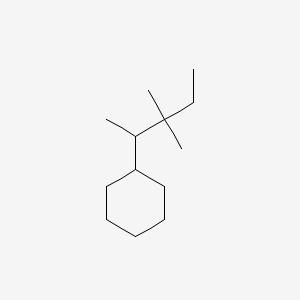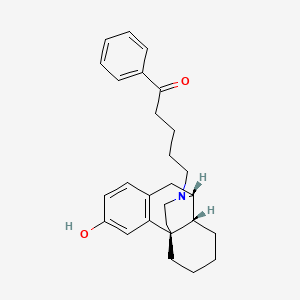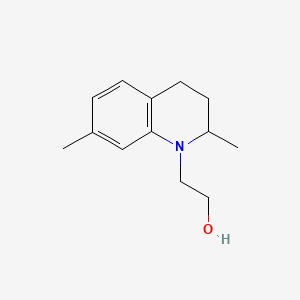
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, followed by functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline core.
Substitution: Substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups on the quinoline ring.
Wissenschaftliche Forschungsanwendungen
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of specific enzymes and their effects on cellular processes.
Biology: Investigated for its role in modulating cell motility, invasion, and other cellular functions.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit tumor cell growth and invasion.
Wirkmechanismus
The mechanism by which 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- exerts its effects involves the inhibition of specific enzymes. These enzymes are crucial for various cellular processes, including DNA synthesis and cell division. By inhibiting these enzymes, the compound can modulate cellular functions and potentially inhibit tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of 1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl-.
2-Methylquinoline: A similar compound with a methyl group at the 2-position.
4-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 4-position.
Uniqueness
1(2H)-Quinolineethanol, 3,4-dihydro-2,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
53817-43-9 |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-(2,7-dimethyl-3,4-dihydro-2H-quinolin-1-yl)ethanol |
InChI |
InChI=1S/C13H19NO/c1-10-3-5-12-6-4-11(2)14(7-8-15)13(12)9-10/h3,5,9,11,15H,4,6-8H2,1-2H3 |
InChI-Schlüssel |
JJFPYZKCNAYLFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(N1CCO)C=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


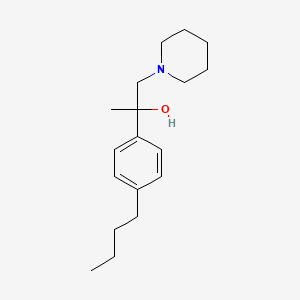
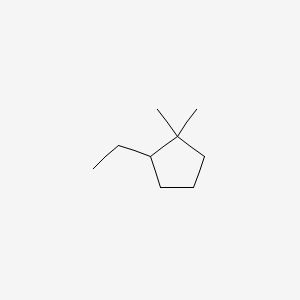
![9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-](/img/structure/B13952957.png)
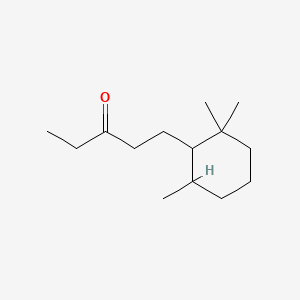
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)

